

1-Butanesulfonyl Chloride: Technical Profile & Synthetic Utility

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Compound of Interest

Compound Name: 1-Butanesulfonyl chloride

CAS No.: 14925-97-4

Cat. No.: B8645297

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CAS: 2386-60-9 | Formula:

| MW: 156.63 g/mol

Executive Summary

1-Butanesulfonyl chloride is a primary aliphatic sulfonyl chloride widely utilized as a sulfonylating agent in medicinal chemistry and organic synthesis. Unlike its aromatic counterparts (e.g., tosyl or benzenesulfonyl chloride), it possesses

-protons, introducing a divergent reactivity profile that includes both nucleophilic substitution and sulfene-mediated elimination-addition pathways. This guide details its physicochemical properties, mechanistic nuances, and optimized protocols for sulfonamide and sulfonate ester synthesis.

Physicochemical Profile

Property	Value	Context/Notes
Appearance	Clear, colorless to light yellow liquid	Degrades to darker yellow/orange upon moisture exposure.
Boiling Point	80–81 °C @ 9 mmHg	High vacuum distillation recommended for purification.
Density	1.208 g/mL @ 25 °C	Denser than water; forms the bottom layer in aqueous extractions.
Refractive Index	1.454	Useful for purity checks post-distillation.
Solubility	Soluble in DCM, THF, EtOAc, Toluene	Reacts violently with water and alcohols (solvolysis).
Stability	Moisture Sensitive	Hydrolyzes to 1-butanesulfonic acid and HCl. Store under inert gas (Ar/).

Mechanistic Reactivity: The Aliphatic Distinction

As a Senior Application Scientist, it is critical to distinguish the reactivity of 1-butanesulfonyl chloride from aromatic sulfonyl chlorides. While aromatic analogs react almost exclusively via direct nucleophilic attack (

-like or addition-elimination), 1-butanesulfonyl chloride has accessible

-protons (

in sulfonyl chlorides).

This structural feature opens a dual-pathway mechanism:

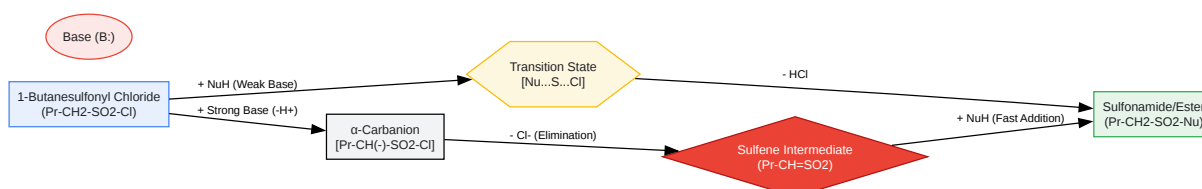
- Pathway A (Direct Substitution): Nucleophile attacks the sulfur atom. Favored by weak bases or neutral conditions.

- Pathway B (Sulfene Intermediate): A strong base removes an α -proton, eliminating chloride to form a transient sulfene (Pr-CH=SO_2). The nucleophile then traps the highly reactive sulfene.

Implication: When using hindered amines or bulky alcohols, the sulfene pathway (promoted by bases like

) can often overcome steric hindrance that would stall a direct substitution.

Diagram 1: Dual Mechanistic Pathways



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Caption: Divergent reaction pathways for aliphatic sulfonyl chlorides. The sulfene pathway (red) is accessible due to α -protons, unlike in aromatic analogs.

Synthetic Applications

A. Synthesis of Sulfonamides (Drug Scaffolds)

Sulfonamides are a privileged pharmacophore. The reaction of 1-butanesulfonyl chloride with primary or secondary amines is robust.

- Key Consideration: For aliphatic amines, maintain temperature

initially to prevent double sulfonylation or side reactions (e.g., sulfonamide anion acting as a nucleophile).

- Base Selection: Pyridine is standard. For acid-sensitive substrates, use a biphasic system ().

B. Synthesis of Sulfonate Esters (Leaving Groups)

1-Butanesulfonates (busylates) are excellent leaving groups, comparable to mesylates.

- Protocol Tip: Reaction with alcohols requires strictly anhydrous conditions. The sulfene pathway is often dominant here if

is used, which is beneficial for secondary alcohols.

Experimental Protocol: General Sulfonylation of an Amine

Objective: Synthesis of N-butylbenzenesulfonamide derivatives. Scale: 10 mmol amine.

Reagents

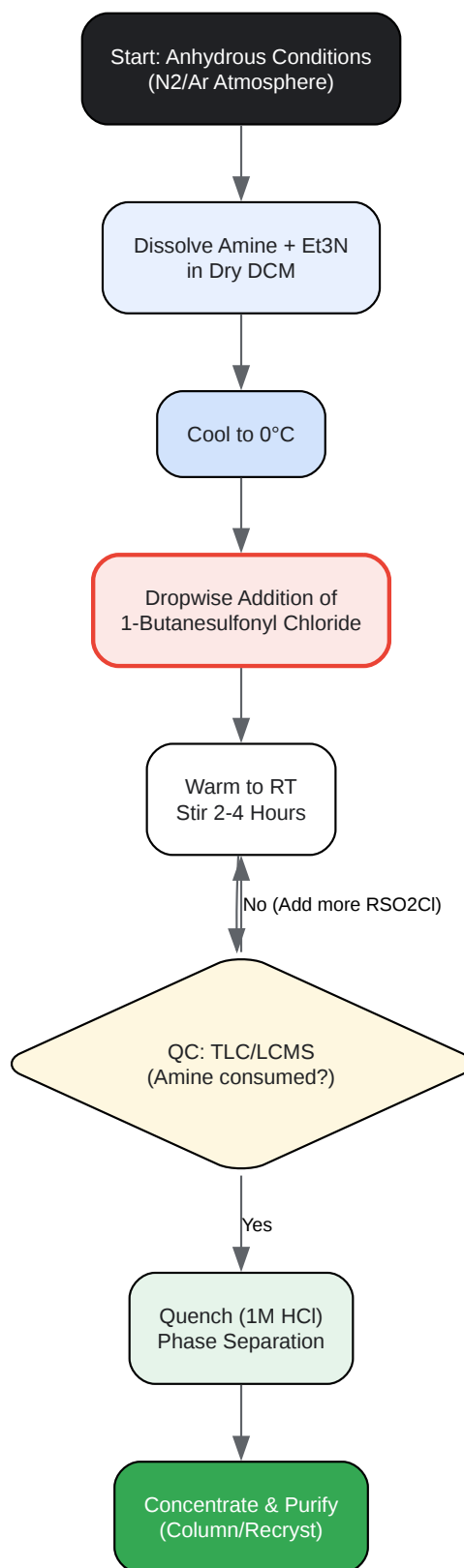
- Amine Substrate: 1.0 equiv (10 mmol)
- 1-Butanesulfonyl chloride: 1.1 – 1.2 equiv (11–12 mmol)
- Base: Triethylamine (2.5 equiv) or Pyridine (3.0 equiv)
- Solvent: Dichloromethane (DCM), anhydrous (concentration)

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.
- Dissolution: Add the amine (10 mmol) and dry DCM (50 mL). Add the base (Triethylamine, 25 mmol) via syringe.

- Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Controls the exotherm and suppresses potential side reactions of the highly reactive sulfonyl chloride.
- Addition: Add 1-butan sulfonyl chloride (11 mmol) dropwise over 10 minutes. Observation: Fuming may occur; ensure good venting.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
 - Monitoring: Check by TLC or LCMS. The chloride is invisible on UV; monitor the disappearance of the amine or the appearance of the product (if UV active).
- Quench & Workup:
 - Quench with
(20 mL) to neutralize excess base and solubilize amine salts.
 - Separate layers. Extract aqueous layer with DCM ().
 - Wash combined organics with Brine, dry over , and concentrate.
- Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography.

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for the sulfonylation of amines using 1-butanesulfonyl chloride.

Safety & Handling (MSDS Summary)

- Hazards: Corrosive (Category 1B).^[1] Causes severe skin burns and eye damage.^[1] Lachrymator. Inhalation may cause respiratory edema.
- Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive—hydrolysis generates HCl gas.
- Spill Response: Neutralize with sodium bicarbonate or lime. Absorb with inert material (vermiculite). Do not use water directly on the spill.

References

- King, J. F., et al. (1989). "Mechanism of hydrolysis of sulfonyl chlorides: The intermediacy of sulfenes." Canadian Journal of Chemistry, 67(11), 1753-1762.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75430, 1-Butanesulfonyl chloride. Available at: [\[Link\]](#)

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Sources

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